Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate is a synthetic organic compound that belongs to the class of azirene derivatives. Azirene compounds are characterized by their three-membered nitrogen-containing ring, which imparts unique chemical properties and reactivity. The presence of the 3-chlorophenyl group and the ethyl ester functionality further enhances its chemical versatility, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and ethyl diazoacetate.
Formation of Azirene Ring: The key step involves the formation of the azirene ring through a cyclization reaction. This can be achieved by reacting 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a suitable catalyst, such as a transition metal complex.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired azirene ring. Solvents like dichloromethane or toluene are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the azirene ring to an aziridine ring, altering its chemical properties.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, aziridine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate involves its interaction with specific molecular targets and pathways. The azirene ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2H-azirene-2-carboxylate
- Ethyl 3-(3-bromophenyl)-2H-azirene-2-carboxylate
- Ethyl 3-(3-fluorophenyl)-2H-azirene-2-carboxylate
Uniqueness
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
64300-35-2 |
---|---|
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
ethyl 3-(3-chlorophenyl)-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(13-10)7-4-3-5-8(12)6-7/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
HRRFRXYWPHEODT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=N1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.